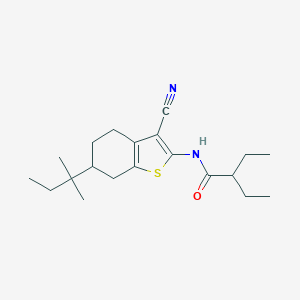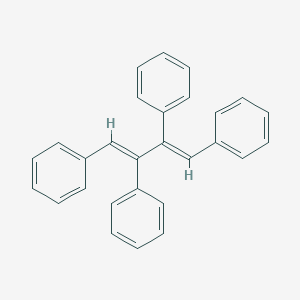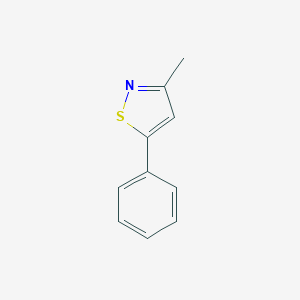
5-O-Methyllicoricidin
概要
説明
5-O-Methyllicoricidin, also known as Licorisoflavan A, is a member of the class of hydroxyisoflavans . It is the 7-O-methyl derivative of licoricidin . This compound is isolated from Glycyrrhiza uralensis and exhibits antibacterial activity .
Molecular Structure Analysis
The molecular formula of 5-O-Methyllicoricidin is C27H34O5 . It has a molecular weight of 438.56 . The structure includes a benzopyran ring and two prenyl groups .Physical And Chemical Properties Analysis
The boiling point of 5-O-Methyllicoricidin is predicted to be 589.2±50.0 °C . Its density is predicted to be 1.130±0.06 g/cm3 . The pKa value is predicted to be 10.15±0.45 .科学的研究の応用
Dental Health: Anti-Cariogenic Properties
Licorisoflavan A has been studied for its effects on oral health, particularly in the prevention of dental caries. It exhibits marked antibacterial activity against Streptococcus mutans , the primary bacterium responsible for tooth decay. The compound reduces biofilm viability, dextran production, and acid production from glucose, which are key factors in the development of caries .
Mental Health: Antidepressant-Like Effects
Research has indicated that Licorisoflavan A possesses antidepressant-like effects in mice. It involves the BDNF-TrkB pathway and AMPA receptors, suggesting its potential as a medicine against depression-like disorders. The compound has shown to restore chronic mild stress-induced changes in behavior and neural chemistry .
Antimicrobial Activity
Licorisoflavan A has demonstrated antimicrobial properties. It is one of the main active components in licorice that possess such activities, indicating its potential use in combating microbial infections .
Antioxidant and Chelating Agent
Studies have suggested that compounds like Licorisoflavan A could act as potent antioxidants and metal chelating agents. This makes them potentially useful in treating diseases associated with metal-induced oxidative stress.
Epigenetic Modifications and DNA Methylation
Licorisoflavan A may play a role in DNA methylation, an important epigenetic modification. It could be involved in the oxidation of 5-Methylcytosine to 5-Hydroxymethylcytosine, a crucial step in epigenetic regulation, highlighting its potential in therapeutic applications.
Cancer Research
As a DNA methyltransferase inhibitor, Licorisoflavan A could inhibit hypermethylation and restore suppressor gene expression. This antitumor effect suggests its application in cancer treatment and research.
Developmental Biology
Traditional Medicine Applications
Licorisoflavan A is used in Traditional Chinese Medicine to treat various diseases such as hypertension, stroke, and arrhythmia. Its structure is similar to glycyrrhizic acid, the active ingredient in licorice, and it has a wide range of biological activities including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Safety and Hazards
作用機序
Licorisoflavan A, also known as 5-O-Methyllicoricidin, is a bioactive compound isolated from Glycyrrhizae Radix . This compound has been reported for its neuroprotective effects and has been the subject of various studies due to its potential therapeutic properties.
Target of Action
The primary targets of Licorisoflavan A are the Brain-Derived Neurotrophic Factor (BDNF) and Tyrosine kinase B (TrkB) pathway, and α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors . These targets play a crucial role in neuroprotection and are involved in the regulation of various neural mechanisms .
Mode of Action
Licorisoflavan A interacts with its targets, leading to significant changes in their activity. It effectively attenuates the expressions of BDNF, TrkB, and the phosphorylations of cAMP response element binding protein (CREB), extracellular signal-regulated kinase (ERK)-1/2, eukaryotic elongation factor 2 (eEF2), mammalian target of rapamycin (mTOR), initiation factor 4E-binding protein 1 (4E-BP-1), and p70 ribosomal protein S6 kinase (p70S6K) in the hippocampus .
Biochemical Pathways
Licorisoflavan A affects several biochemical pathways. It is involved in the BDNF-TrkB pathway and AMPA receptors . These pathways are crucial for neural mechanisms and are associated with neuroprotection .
Result of Action
The molecular and cellular effects of Licorisoflavan A’s action include the restoration of Chronic Mild Stress (CMS)-induced changes in various tests . It also reverses the decreases in synaptic proteins post-synaptic density protein 95 (PSD-95) and AMPA receptor subunit glutamate receptor 1 (GluR1) caused by CMS .
Action Environment
It’s worth noting that the compound’s effects were observed in the context of chronic mild stress in mice
特性
IUPAC Name |
4-[(3R)-5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]-2-(3-methylbut-2-enyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O5/c1-16(2)7-9-20-23(28)12-11-19(26(20)29)18-13-22-25(32-15-18)14-24(30-5)21(27(22)31-6)10-8-17(3)4/h7-8,11-12,14,18,28-29H,9-10,13,15H2,1-6H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAAEAXMNLVRCZ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C(=C(C=C3OC2)OC)CC=C(C)C)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1O)[C@H]2CC3=C(C(=C(C=C3OC2)OC)CC=C(C)C)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156136 | |
| Record name | 5-O-Methyllicoricidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Licorisoflavan A | |
CAS RN |
129314-37-0 | |
| Record name | Licorisoflavan A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129314-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-O-Methyllicoricidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129314370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-O-Methyllicoricidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICORISOFLAVAN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW8U2YD8JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Has the structure of 5-O-Methyllicoricidin been fully elucidated?
A2: Yes, the structure of 5-O-Methyllicoricidin has been determined through spectroscopic analysis and confirmed by total synthesis. [, , ] While the specific spectroscopic data is not provided in the abstracts, the studies confirm the compound's identity and provide a basis for further research on its properties and biological activity.
Q2: Are there any studies exploring the potential applications of 5-O-Methyllicoricidin beyond its interaction with benzodiazepine binding sites?
A3: Currently, the available research primarily focuses on 5-O-Methyllicoricidin's isolation, identification, and its stimulatory effect on benzodiazepine binding. [, , ] Further studies are needed to explore its other potential pharmacological activities, such as anxiolytic effects, and to investigate its safety and efficacy in preclinical models.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



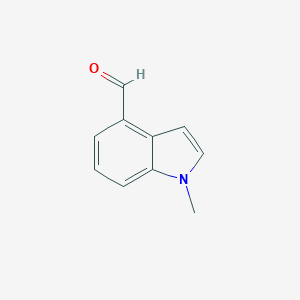
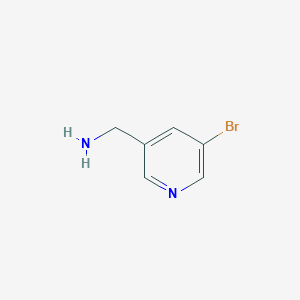
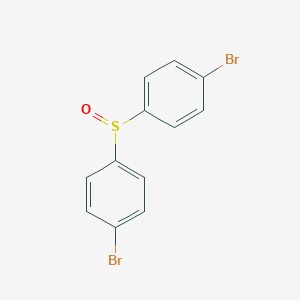

![1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B163022.png)
